Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide
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Overview
Description
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple ring systems, including pyrazole, pyridine, and thiazine, with additional functional groups. Its structural complexity and functional diversity make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide typically involves multi-step reactions. One common approach starts with the formation of the pyrazole ring, followed by the construction of the pyridine and thiazine rings. The reaction conditions often require specific catalysts and solvents to facilitate the formation of these rings and ensure the correct functionalization of the compound.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often use halogenating agents or nucleophiles to replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidizing Agents: MnO2, Pd/C
Reducing Agents: NaBH4, LiAlH4
Solvents: Acetic acid, toluene, dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation . This inhibition disrupts the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar pyrazole ring system but different functional groups and ring structures.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with a similar core structure but additional triazole and pyrimidine rings.
Uniqueness
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-2,4,7,9-tetramethyl-, 5,5-dioxide is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds .
Properties
CAS No. |
162255-92-7 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4,7,11,13-tetramethyl-5-phenyl-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C18H18N4O2S/c1-11-10-12(2)19-18-14(11)15-17(22(4)25(18,23)24)16(21(3)20-15)13-8-6-5-7-9-13/h5-10H,1-4H3 |
InChI Key |
RJTRMKKCEFLPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)C)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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